![molecular formula C12H13N3O B1490763 [4-(5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)phenyl]amine CAS No. 1428233-69-5](/img/structure/B1490763.png)

[4-(5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)phenyl]amine

説明

Synthesis Analysis

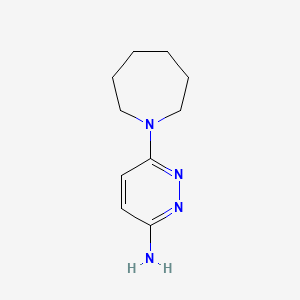

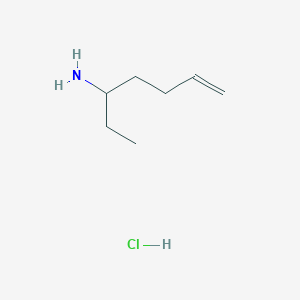

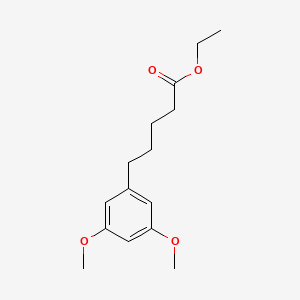

The synthesis of this compound involves the condensation of 3-(4-methoxyphenylamino)-5,6-dihydro-2H-1,4-oxazine with substituted phenacyl bromides . This reaction occurs at the exocyclic nitrogen atom .Molecular Structure Analysis

The molecular structure of this compound is complex, with a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .Physical And Chemical Properties Analysis

This compound is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .科学的研究の応用

Anti-Inflammatory Applications

Imidazole derivatives have been studied for their potential anti-inflammatory properties. The specific structure of “[4-(5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)phenyl]amine” suggests it could be used to modulate biological pathways involved in inflammation. This could lead to the development of new anti-inflammatory medications that target specific cellular processes with fewer side effects .

Antimicrobial Potential

The imidazole ring is known to possess antimicrobial activity. As such, our compound could be synthesized and tested against various bacterial strains to evaluate its efficacy as an antibacterial agent. This could be particularly useful in the fight against antibiotic-resistant bacteria .

Anticancer Research

Imidazole compounds have shown promise in anticancer research. The electron-rich nature of the imidazole ring can interact with biological targets that are relevant in cancer progression. Research into “[4-(5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)phenyl]amine” could uncover new mechanisms of action against cancer cells, potentially leading to novel therapeutic agents .

Synthesis of Novel Compounds

This compound can serve as a starting material for the synthesis of a variety of other compounds. Its unique structure allows for the addition of different functional groups, which can lead to the creation of new molecules with potential applications in medicinal chemistry and materials science.

Pharmacological Activities

Imidazole derivatives are known for their broad pharmacological activities. Research into this compound could expand our understanding of its pharmacokinetics and pharmacodynamics, leading to its incorporation into drugs that treat a wide array of diseases, from metabolic disorders to neurological conditions .

Drug Development

Due to its structural features, “[4-(5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)phenyl]amine” could be a valuable synthon in drug development. It could be used to design drugs with improved efficacy and reduced toxicity, enhancing patient outcomes .

Functional Materials

The imidazole ring is a key component in functional materials. Research into this compound could lead to advances in the development of new materials with specific properties, such as enhanced conductivity or photoreactivity, which could have applications in electronics or solar energy conversion .

Catalysis

Imidazole derivatives can act as catalysts in various chemical reactions. Studying “[4-(5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)phenyl]amine” could lead to the discovery of new catalytic processes that are more efficient and environmentally friendly .

特性

IUPAC Name |

4-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c13-10-3-1-9(2-4-10)11-7-14-12-8-16-6-5-15(11)12/h1-4,7H,5-6,8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVRWXTRHSKWVKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=NC=C(N21)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)phenyl]amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-Bromophenoxy)methyl]-2-methoxypyridine](/img/structure/B1490680.png)

![4-[(3-Chloro-5-fluorophenyl)oxy]aniline](/img/structure/B1490689.png)

![1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1490692.png)